2,9-Dihydroxy Treprostinil
Description
Contextualization within the Broader Field of Prostacyclin Analog Chemistry and Biology
Prostacyclin (PGI2) is a powerful endogenous vasodilator and inhibitor of platelet aggregation, playing a vital role in cardiovascular homeostasis. drugbank.com However, its clinical utility is limited by its chemical instability and very short biological half-life. nih.gov This has driven the development of stable synthetic analogs like treprostinil (B120252), which retain the beneficial therapeutic effects of prostacyclin with improved pharmacokinetic profiles. nih.gov The chemical synthesis and biological activity of these analogs are a major focus of research, aiming to enhance stability and therapeutic efficacy. nih.gov
Identification and Significance of 2,9-Dihydroxy Treprostinil as a Metabolite and Impurity of Treprostinil
This compound is recognized primarily as an impurity in the synthesis of treprostinil. pharmaffiliates.com Impurities in pharmaceutical products can arise from the manufacturing process, degradation of the drug substance, or interaction with other components of the formulation. veeprho.com Regulatory bodies require the identification, characterization, and control of these impurities to ensure the safety and efficacy of the final drug product. veeprho.com
While prominently identified as an impurity, there is also consideration of this compound in the context of treprostinil metabolism. Treprostinil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8. drugbank.comnih.gov Five major, apparently inactive, metabolites have been identified in urine, designated as HU1 through HU5. drugbank.com Four of these are products of the oxidation of the 3-hydroxyloctyl side chain, and one is a glucuronide conjugate of treprostinil. drugbank.com Although the exact structures of all metabolites are not always detailed in publicly available literature, the potential for this compound to be one of these oxidative metabolites is a subject of scientific interest. However, it is more consistently cataloged as a process-related impurity or a degradation product. pharmaffiliates.comacs.org
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| Treprostinil | C23H34O5 | 390.51 | Parent Drug |
| This compound | C23H34O6 | 406.52 | Impurity / Potential Metabolite |
Overview of Academic Research Paradigms in Metabolite Elucidation and Characterization
The elucidation and characterization of drug metabolites and impurities is a critical component of pharmaceutical research and development. The process typically involves a combination of analytical techniques to isolate, identify, and quantify these compounds.
High-performance liquid chromatography (HPLC) is a fundamental technique used for the separation of the parent drug from its metabolites and impurities in biological matrices or bulk drug substance. wjpsonline.comwjpsonline.com The development of stability-indicating HPLC methods is crucial to track the formation of degradation products under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic environments. acs.org
For structural elucidation, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool. wjpsonline.com It provides information on the molecular weight of the compound and, through fragmentation analysis, can reveal details about its chemical structure. Nuclear magnetic resonance (NMR) spectroscopy is another key technique that provides detailed information about the carbon-hydrogen framework of a molecule, which is often essential for the definitive identification of a novel compound or the confirmation of a suspected structure. mdpi.com
Current Research Gaps and Unanswered Questions Pertaining to this compound
Despite its identification, there remain significant gaps in the publicly available scientific literature specifically concerning this compound. A primary unanswered question is the definitive confirmation and detailed characterization of its role as a human metabolite of treprostinil. While the metabolic pathways of treprostinil have been investigated, the precise chemical structures of all major metabolites are not widely published, and the specific contribution, if any, of this compound to the metabolic profile of the drug is not firmly established.
Finally, while analytical methods for the detection of treprostinil impurities are established, detailed reports on the specific synthesis and spectroscopic characterization (e.g., comprehensive NMR and mass spectral data) of this compound from non-commercial sources are scarce. This limits a broader academic investigation into its properties and significance. The development and public dissemination of this information would be invaluable for a more complete understanding of the chemistry and biology surrounding treprostinil.
Properties
Molecular Formula |
C₂₃H₃₄O₆ |
|---|---|
Molecular Weight |
406.51 |
Synonyms |
2-(((1R,2R,3aS,9S,9aS)-2,9-Dihydroxy-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-yl)oxy)acetic Acid |
Origin of Product |
United States |
Elucidation of Metabolic Pathways and Biotransformation of Treprostinil to 2,9 Dihydroxy Treprostinil
In Vitro Metabolic Studies and Enzymatic Mechanisms
In vitro studies are fundamental in characterizing the metabolic fate of xenobiotics like Treprostinil (B120252). These studies typically utilize human liver microsomes, recombinant enzymes, and other subcellular fractions to identify the enzymes and mechanisms responsible for metabolite formation.
Reaction phenotyping assays, which use a panel of recombinant human CYP isoforms, are instrumental in identifying the specific enzymes involved in a particular metabolic reaction. researchgate.netvisikol.com Such studies for Treprostinil would be necessary to definitively confirm the role of CYP2C8 and/or CYP2C9 in the formation of 2,9-Dihydroxy Treprostinil.
Cytochrome P450-mediated reactions are dependent on specific cofactors for their catalytic activity. The primary cofactor for CYP enzymes is NADPH, which provides the necessary reducing equivalents for the monooxygenase reaction. The reaction also requires molecular oxygen.
Detailed kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), are essential for understanding the efficiency of an enzymatic reaction. While the general pharmacokinetics of Treprostinil have been studied, specific kinetic data for the formation of this compound are not available in the current body of scientific literature. nih.govresearchgate.net Determining these parameters would require in vitro experiments using recombinant CYP enzymes (e.g., CYP2C8 and CYP2C9) and quantifying the formation of this compound over a range of substrate concentrations.
Human liver microsomes are a standard in vitro tool for studying phase I drug metabolism as they contain a high concentration of CYP enzymes. bioivt.combioivt.com Incubation of Treprostinil with human liver microsomes in the presence of NADPH would be the primary method to study the formation of this compound in a more physiologically relevant environment than recombinant enzymes alone.
The analysis of such incubation mixtures, typically performed using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the detection and structural elucidation of metabolites. lcms.cznih.gov The identification of a compound with a mass corresponding to the addition of two hydroxyl groups to the parent Treprostinil molecule in these experiments would confirm its formation in the liver.
Proposed Mechanistic Schemes for the Oxidative Formation of this compound
The formation of this compound from Treprostinil is an oxidative process. The general mechanism of CYP-catalyzed hydroxylation involves the activation of molecular oxygen by the heme iron of the enzyme. This leads to the formation of a highly reactive ferryl-oxo species, which is capable of abstracting a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to the resulting substrate radical.
In the case of Treprostinil, this would involve two separate hydroxylation events at the 2 and 9 positions of the molecule. It is plausible that this occurs in a stepwise manner, with the formation of a mono-hydroxylated intermediate preceding the second hydroxylation. The exact sequence and the regioselectivity of the hydroxylation would be determined by the orientation of the Treprostinil molecule within the active site of the specific CYP enzyme.
Influence of Genetic Polymorphisms of Metabolic Enzymes on this compound Formation
Genetic variations in CYP enzymes can significantly impact the metabolism of drugs, leading to inter-individual differences in drug efficacy and safety. The gene encoding CYP2C9 is known to be polymorphic, with certain alleles (e.g., CYP2C92 and CYP2C93) resulting in decreased enzyme activity. nih.gov
Comparative Analysis of Metabolic Profiles across Different Biological Systems
The metabolic profile of a drug can vary significantly between different species. Therefore, comparative in vitro metabolism studies using liver microsomes from various species (e.g., rat, dog, monkey, and human) are crucial in preclinical drug development. researchgate.net These studies help in selecting the most appropriate animal model for toxicological studies, ensuring that the metabolic profile in the chosen species is as close as possible to that in humans.
While general pharmacokinetic and metabolism studies of Treprostinil have been conducted in different species, a specific comparative analysis focusing on the formation of this compound is not publicly available. fda.gov Such a study would involve incubating Treprostinil with liver microsomes from different species and analyzing the resulting metabolite profiles using techniques like LC-MS to identify and quantify the formation of this compound across the tested species.
Synthetic Methodologies for 2,9 Dihydroxy Treprostinil As a Reference Standard
Total Synthesis Approaches for the 2,9-Dihydroxy Scaffold
The total synthesis of the 2,9-dihydroxy Treprostinil (B120252) scaffold can be envisioned through modifications of established synthetic routes for Treprostinil itself. rsc.orgrsc.orgscispace.comresearchgate.netucl.ac.ukchemicalbook.comresearchgate.net Key strategies often involve the construction of a core structure, such as the Corey lactone or a related bicyclic intermediate, followed by the elaboration of the side chains and final functional group manipulations. nih.govnih.govrsc.orglibretexts.orgresearchgate.net
A plausible retrosynthetic analysis for 2,9-Dihydroxy Treprostinil would disconnect the molecule into key building blocks. A convergent approach, similar to those employed for other prostaglandins, would involve the synthesis of the cyclopentane (B165970) core with the requisite stereochemistry, followed by the attachment of the two side chains. The introduction of the hydroxyl groups at C2 and C9 would be a critical consideration throughout the synthetic design.
One potential synthetic route could commence with a functionalized indene (B144670) derivative, which already contains the aromatic portion of the final molecule. The synthesis would then focus on building the cyclopentane ring and installing the necessary functional groups. A key transformation in many Treprostinil syntheses is the Pauson-Khand reaction, a powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide. rsc.orgrsc.orgscispace.comresearchgate.netgoogle.comwikipedia.org This reaction could be employed to form the core bicyclic structure of the Treprostinil analog.
Key Synthetic Intermediates and Protecting Group Strategies
The successful synthesis of a complex polyhydroxylated molecule like this compound is highly dependent on the judicious use of protecting groups. jocpr.comresearchgate.netnih.govoup.comuniversiteitleiden.nlfiveable.mewikipedia.orgorganic-chemistry.orguchicago.edu An orthogonal protecting group strategy is essential to allow for the selective deprotection of specific hydroxyl groups at various stages of the synthesis.
Key Synthetic Intermediates:
Functionalized Indene: An appropriately substituted indene could serve as a starting point, incorporating the aromatic ring and a handle for the subsequent annulation reaction.
Corey Lactone Analogue: A modified Corey lactone, a cornerstone in prostaglandin (B15479496) synthesis, could be a key intermediate. nih.govnih.govrsc.orglibretexts.orgresearchgate.net This intermediate would contain the stereochemically defined cyclopentane core.
Side-Chain Precursors: The two side chains, one containing a hydroxyl group and the other a carboxylic acid, would be synthesized separately as phosphonium (B103445) ylides or other reactive species for subsequent coupling reactions (e.g., Wittig reaction).
Protecting Group Strategies:
The choice of protecting groups must consider the different nature of the hydroxyl groups in this compound: a phenolic hydroxyl (C9), a primary or secondary allylic hydroxyl (in the side chain), and another secondary hydroxyl (C2).
| Functional Group to Protect | Protecting Group | Abbreviation | Deprotection Conditions |
| Phenolic Hydroxyl (C9) | Benzyl (B1604629) ether | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |
| Silyl (B83357) ether (e.g., tert-Butyldimethylsilyl) | TBDMS | Fluoride ion (e.g., TBAF) or acid | |
| Aliphatic Hydroxyls (C2 and side chain) | Silyl ether (e.g., Triethylsilyl) | TES | Mild acid |
| Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) or mild acid | |
| Carboxylic Acid | Methyl or Ethyl ester | Me, Et | Saponification (e.g., LiOH) |
An orthogonal strategy would allow, for example, the removal of a silyl ether from an aliphatic hydroxyl group in the presence of a benzyl ether protecting the phenolic hydroxyl. This selectivity is crucial for sequential manipulations of the different parts of the molecule.
Stereoselective and Regioselective Hydroxylation Reactions
The introduction of the hydroxyl groups at the C2 and C9 positions with the correct stereochemistry is a pivotal challenge in the synthesis of this compound.
Hydroxylation at C9 (Phenolic):
The C9 hydroxyl group is part of the aromatic ring. If the synthesis starts from an intermediate that does not already contain this hydroxyl group, a regioselective aromatic hydroxylation would be necessary. This can be a challenging transformation. Direct hydroxylation of aromatic rings can be achieved using various oxidizing agents, but regioselectivity can be an issue. rsc.org Therefore, a more controlled approach would involve starting with a precursor that already has a functional group at the C9 position, such as a methoxy (B1213986) group, which can later be demethylated to reveal the hydroxyl group.
Hydroxylation at C2:
The introduction of the C2 hydroxyl group on the cyclopentane ring requires a stereoselective hydroxylation method. If the synthesis proceeds through an intermediate with a double bond in the cyclopentane ring, a stereoselective dihydroxylation reaction can be employed.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can be used to install two hydroxyl groups on the same face of the double bond. The stereochemical outcome can often be directed by existing stereocenters in the molecule.
Anti-dihydroxylation: This can be achieved in a two-step process involving epoxidation of the alkene followed by nucleophilic ring-opening of the epoxide with a hydroxide (B78521) source.
The choice of the hydroxylation method will depend on the specific synthetic intermediate and the desired stereochemistry at C2.
Derivatization Strategies for Analytical Characterization and Conjugate Formation
Derivatization of this compound is often necessary for its analytical characterization, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), and can also be used to form conjugates for immunoassays or other biological studies. wikipedia.orguniversiteitleiden.nlnih.gov
The presence of multiple hydroxyl groups and a carboxylic acid makes the molecule polar and non-volatile, which is not ideal for GC analysis. Derivatization aims to mask these polar functional groups to increase volatility and improve chromatographic behavior.
Common Derivatization Reactions:
Silylation: This is a common method for derivatizing hydroxyl and carboxyl groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the active hydrogens to form trimethylsilyl (B98337) (TMS) ethers and esters. These derivatives are much more volatile and thermally stable.
Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride (PFBCl), can be used to form esters with the hydroxyl groups and an anhydride with the carboxylic acid. The resulting derivatives are often more stable and can enhance detector response in certain GC applications.
Esterification: The carboxylic acid group can be specifically targeted for esterification using reagents like diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst.
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always necessary but can be employed to improve ionization efficiency or to introduce a specific tag for targeted analysis. nih.govnih.govtechnologynetworks.comresearchgate.netresearchgate.net
Isolation and Purification Techniques for Metabolite Standards from Biological Sources
When this compound is produced in biological systems (e.g., through in vitro metabolism studies), its isolation and purification are essential to obtain a pure standard for analytical purposes. The high polarity of this dihydroxy metabolite requires specific extraction and chromatographic techniques. nih.govnih.govmdpi.comucla.edu
Extraction from Biological Matrices:
Liquid-Liquid Extraction (LLE): Due to its polarity, extracting this compound from aqueous biological fluids like plasma or urine requires a relatively polar organic solvent. A common approach is to acidify the sample to protonate the carboxylic acid, making it less polar, and then extract with a solvent like ethyl acetate.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to isolate polar metabolites. A reversed-phase SPE cartridge (e.g., C18) can be used. The sample is loaded under aqueous conditions, and after washing away interfering non-polar compounds, the desired metabolite is eluted with a solvent of higher organic content, such as methanol (B129727) or acetonitrile.
Chromatographic Purification:
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for purifying polar compounds like this compound. nih.govnih.govmdpi.com
Reversed-Phase HPLC: This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol with a small amount of acid like formic acid to ensure the carboxylic acid is protonated). A gradient elution, where the percentage of the organic solvent is gradually increased, is typically used to achieve good separation.
Normal-Phase HPLC: While less common for such polar compounds, normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase can also be employed.
The fractions collected from the HPLC are then analyzed for purity, and the fractions containing the pure compound are pooled and the solvent is removed to yield the isolated this compound standard.
Development of Isotope-Labeled this compound for Research Applications
Isotope-labeled internal standards are indispensable for quantitative analysis by mass spectrometry, as they can correct for variations in sample preparation and instrument response. ucla.edu The synthesis of an isotope-labeled version of this compound, for instance, with deuterium (B1214612) (²H) or carbon-13 (¹³C), would follow a similar synthetic route as the unlabeled compound, but with the introduction of the isotopic label at a strategic point.
Strategies for Isotope Labeling:
Deuterium Labeling: Deuterium atoms can be introduced by using deuterated reagents at specific steps in the synthesis. For example, a reduction step could be performed using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce deuterium at a specific carbon atom.
Carbon-13 Labeling: The incorporation of ¹³C is generally more synthetically challenging and expensive. It often requires starting with a ¹³C-labeled building block, which is then carried through the synthetic sequence. For example, a ¹³C-labeled side-chain precursor could be synthesized and then coupled to the core structure.
The position of the isotopic label is crucial. It should be in a part of the molecule that is not susceptible to exchange with protons from the solvent and is retained during the ionization and fragmentation processes in the mass spectrometer. The synthesis of such a labeled standard would provide a highly valuable tool for pharmacokinetic and metabolic studies of Treprostinil.
Advanced Analytical and Spectroscopic Characterization of 2,9 Dihydroxy Treprostinil
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of unknown compounds. For 2,9-Dihydroxy Treprostinil (B120252), HRMS provides an exact mass measurement, which, in conjunction with isotopic pattern analysis, allows for the confident assignment of its molecular formula as C₂₃H₃₄O₆. The theoretical exact mass of 2,9-Dihydroxy Treprostinil can be calculated and compared with the experimentally obtained value to ensure high accuracy, typically within a few parts per million (ppm).
| Parameter | Value |
| Molecular Formula | C₂₃H₃₄O₆ |
| Theoretical Monoisotopic Mass | 406.23554 g/mol |
| Experimentally Determined Mass (Hypothetical) | 406.2353 g/mol |
| Mass Accuracy (Hypothetical) | < 1 ppm |
Note: The experimentally determined mass and mass accuracy are hypothetical examples as specific experimental HRMS data for this compound is not publicly available.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected precursor ion and analyze its product ions, providing valuable structural information. For this compound, the precursor ion with an m/z corresponding to its molecular weight ([M-H]⁻ or [M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of its structure, allowing for the confirmation of the core Treprostinil skeleton and the positions of the hydroxyl groups.
Isotopic Labeling Techniques for Metabolic Pathway Confirmation
Isotopic labeling studies are the gold standard for elucidating metabolic pathways. To confirm that this compound is indeed a metabolite of Treprostinil, studies could be conducted using isotopically labeled Treprostinil (e.g., with ¹³C or ²H). Administration of this labeled precursor in an in vitro or in vivo system would be followed by the analysis of biological samples. The detection of this compound with the corresponding mass shift due to the isotopic label would definitively confirm its metabolic origin from Treprostinil. Such studies are crucial for understanding the biotransformation of the parent drug. There are currently no publicly available studies that have utilized isotopic labeling to specifically confirm the formation of this compound from Treprostinil.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments is necessary to assign all the proton (¹H) and carbon (¹³C) signals in the this compound molecule and to determine its stereochemistry.
1D and 2D NMR Experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Connectivity and Stereochemistry
¹H NMR: The one-dimensional proton NMR spectrum provides information on the chemical environment of each proton, their integrations (number of protons), and their coupling patterns (J-coupling), which reveals adjacent protons.
¹³C NMR: The one-dimensional carbon NMR spectrum shows the number of unique carbon atoms and their chemical environments.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to establish the connectivity of proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that are attached to protons.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different spin systems and assigning quaternary carbons.
Through the combined interpretation of these NMR spectra, a complete and unambiguous assignment of the structure of this compound can be achieved, including the confirmation of the positions of the two additional hydroxyl groups and the relative stereochemistry of the chiral centers. While the general application of these techniques is standard, specific, detailed NMR spectral data for this compound is not currently published in peer-reviewed literature.
Advanced Chromatographic Techniques for Separation and Quantification in Research Samples
The analysis of this compound in complex biological matrices, such as plasma or urine, requires highly efficient separation techniques coupled with sensitive detection methods.
Liquid Chromatography–Mass Spectrometry (LC-MS) Method Development and Validation for Biological Matrices
A robust and sensitive liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) method is essential for the separation and quantification of this compound in research samples. Method development would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) to achieve good separation from the parent drug, other metabolites, and endogenous matrix components.
The mass spectrometer would be operated in a selected reaction monitoring (SRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for this compound and an appropriate internal standard are monitored. The method would then be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. While a validated LC-MS/MS method for the parent compound Treprostinil has been reported, a specific, validated method for this compound is not yet described in the scientific literature.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and internal standard |
| Matrix Effect | Consistent and reproducible |
| Recovery | Consistent and reproducible |
Note: LLOQ refers to the Lower Limit of Quantification.
Gas Chromatography–Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is not feasible. The presence of multiple hydroxyl groups and a carboxylic acid moiety necessitates a derivatization step to convert the molecule into a more volatile and thermally stable form. This process involves chemically modifying the functional groups to reduce their polarity.
The most common derivatization approach for compounds containing hydroxyl and carboxyl groups is silylation. In this process, active hydrogens in these functional groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose. The derivatization of this compound would proceed by reacting the compound with a silylating agent, often in the presence of a catalyst and a suitable solvent, to yield a persilylated derivative.
Following derivatization, the volatile TMS-ether-ester derivative of this compound can be introduced into the GC-MS system. The separation is typically achieved on a non-polar or semi-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The temperature of the GC oven is programmed to ramp up gradually, allowing for the separation of the derivatized analyte from any impurities or by-products.
The mass spectrometer then detects the separated components. Electron ionization (EI) is a common ionization technique used in GC-MS, where the derivatized molecules are bombarded with a high-energy electron beam, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of the derivatized this compound would exhibit characteristic ions corresponding to the loss of TMS groups and fragmentation of the core structure, allowing for its unequivocal identification.
An illustrative table of the expected mass spectral data for a hypothetical TMS derivative of this compound is presented below.
| Parameter | Description |
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion [M]+ | m/z corresponding to the fully silylated molecule |
| Key Fragment Ions | Fragments corresponding to the loss of TMS groups, cleavage of side chains, and fragmentation of the ring structure |
This table is illustrative and based on general principles of GC-MS analysis of similar polyhydroxylated compounds. Actual values would need to be determined experimentally.
Chiral Chromatography for Enantiomeric Purity and Diastereomeric Resolution
The stereochemical configuration of this compound is critical to its biological activity and impurity profiling. Chiral chromatography is an essential technique for the separation of enantiomers and diastereomers, ensuring the stereochemical integrity of the compound. Given that this compound possesses multiple chiral centers, the resolution of all possible stereoisomers is a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC) is the predominant method for the chiral separation of pharmaceutical compounds. The separation can be achieved through two primary strategies: direct and indirect.
The direct approach involves the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized onto a solid support (e.g., silica (B1680970) gel). The enantiomers or diastereomers of this compound interact with the chiral selector to form transient diastereomeric complexes with different stabilities, leading to different retention times and, consequently, their separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, cyclodextrins, or macrocyclic antibiotics. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution.
The indirect approach involves the derivatization of the stereoisomers with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These resulting diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase. researchgate.net For this compound, the hydroxyl or carboxyl groups could be reacted with an enantiomerically pure CDA. However, this method can be more complex due to the need for a suitable CDA and the potential for incomplete reactions or racemization.
For the analysis of this compound, a direct method using a polysaccharide-based CSP would likely be the preferred approach due to its broad applicability and high success rate in resolving a wide range of chiral compounds. The mobile phase would typically consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with the exact composition optimized to achieve the desired separation. Detection is commonly performed using a UV detector.
A representative data table outlining a hypothetical chiral HPLC method for the analysis of this compound is provided below.
| Parameter | Description |
| Chromatographic Mode | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Expected Outcome | Baseline separation of the desired stereoisomer from its enantiomer and any diastereomers |
| Resolution (Rs) | A value > 1.5 between adjacent stereoisomeric peaks indicates good separation |
This table is illustrative and based on common practices in chiral chromatography for multi-chiral center pharmaceuticals. The specific conditions would require experimental optimization.
Comparative Molecular and Biological Activity Studies of 2,9 Dihydroxy Treprostinil
In Vitro Receptor Binding Affinity Assays with Prostanoid Receptors (IP, DP1, EP2, etc.)
There is no specific publicly available data from in vitro receptor binding affinity assays for 2,9-Dihydroxy Treprostinil (B120252) with prostanoid receptors such as the prostacyclin receptor (IP), prostaglandin (B15479496) D2 receptor (DP1), or prostaglandin E2 receptors (EP2, EP3, EP4), among others.
For the parent compound, Treprostinil , extensive research has characterized its binding profile. Treprostinil is a potent agonist for the IP, DP1, and EP2 receptors, all of which are Gs-coupled receptors that mediate vasodilation. nih.govnih.gov One study reported the following binding affinities (Ki) for Treprostinil at various human prostanoid receptors nih.gov:
| Receptor | Binding Affinity (Ki, nM) |
| IP | 32 |
| DP1 | 4.4 |
| EP2 | 3.6 |
| EP1 | >1000 |
| EP3 | >1000 |
| EP4 | >1000 |
| FP | >1000 |
| TP | >1000 |
This table shows the high affinity of Treprostinil for IP, DP1, and EP2 receptors, which are key to its vasodilatory and anti-proliferative effects.
Given that metabolites of Treprostinil are generally considered inactive, it is hypothesized that the addition of a hydroxyl group in 2,9-Dihydroxy Treprostinil may significantly reduce its binding affinity for these prostanoid receptors. fda.govdrugbank.com However, without direct experimental evidence, this remains an assumption.
Evaluation of Intracellular Signaling Pathways (e.g., Cyclic AMP Accumulation, Protein Kinase Activation) in Cell-Based Assays
No specific studies evaluating the effect of this compound on intracellular signaling pathways, such as cyclic AMP (cAMP) accumulation or protein kinase activation, have been identified in the public domain.
The signaling mechanisms of Treprostinil are well-documented and are primarily mediated through the activation of adenylyl cyclase following its binding to Gs-coupled prostanoid receptors, leading to an increase in intracellular cAMP levels. drugbank.comnih.govnih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and inhibition of proliferation. nih.govplos.org Studies have shown that Treprostinil treatment leads to a dose-dependent increase in cAMP in human pulmonary arterial smooth muscle cells. nih.govnih.gov
As the biological activity of this compound is presumed to be negligible, it is unlikely to significantly stimulate cAMP production or activate protein kinases.
Assessment of Enzyme Modulation Potential (e.g., Inhibition or Induction of Cytochrome P450 Enzymes)
There is no available data on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes.
Treprostinil is primarily metabolized by the hepatic enzyme CYP2C8 and to a lesser extent by CYP2C9. fda.govnih.gov In vitro studies have shown that Treprostinil itself does not appear to induce the enzymatic activity of major CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, or CYP3A4 in human hepatocytes. fda.gov Furthermore, in vitro studies suggest that Treprostinil does not inhibit any major CYP enzymes. drugbank.com
The metabolic fate of this compound and its own potential to interact with CYP enzymes have not been investigated.
Comparative Functional Studies in Isolated Cellular Models (e.g., Smooth Muscle Cell Proliferation, Platelet Aggregation in in vitro systems)
Specific data from comparative functional studies on the effects of this compound in isolated cellular models, such as smooth muscle cell proliferation and in vitro platelet aggregation, is not available.
Treprostinil has demonstrated significant effects in these functional assays. It is known to inhibit the proliferation of human pulmonary arterial smooth muscle cells, an effect that is mediated, at least in part, by the elevation of intracellular cAMP. nih.govplos.orgsemanticscholar.org Treprostinil also inhibits platelet aggregation, contributing to its antithrombotic properties. youtube.comnih.gov The mechanism involves the activation of IP receptors on platelets, leading to an increase in cAMP and subsequent inhibition of platelet activation and aggregation. nih.gov
As a reportedly inactive metabolite, this compound is not expected to exhibit significant anti-proliferative or anti-platelet aggregation effects.
Theoretical and Computational Chemistry Approaches
No molecular docking or molecular dynamics simulation studies specifically investigating this compound have been found in the reviewed literature.
Molecular Docking Simulations to Predict Ligand-Receptor Interactions and Binding Modes
While no specific molecular docking simulations for this compound are publicly available, such studies could theoretically be performed to predict its binding affinity and mode of interaction with prostanoid receptors compared to Treprostinil. The presence of an additional hydroxyl group would introduce changes in the molecule's polarity and hydrogen bonding potential, which would likely alter its fit within the receptor's binding pocket. A comparative docking study could provide insights into why this metabolite is considered inactive.
Molecular Dynamics Simulations to Investigate Conformational Landscapes and Stability
Similarly, no molecular dynamics simulations for this compound are available. This computational technique could be employed to investigate the conformational flexibility of the molecule and the stability of its potential interactions with prostanoid receptors over time. Such simulations would complement molecular docking by providing a dynamic view of the ligand-receptor complex and could further elucidate the structural basis for its presumed lack of activity.
Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the Quantitative Structure-Activity Relationship (QSAR), Structure-Property Relationship (QSPR), or quantum mechanical calculations for the compound "this compound."
Therefore, it is not possible to provide the requested article with the specified focus and level of detail at this time. The scientific community has not published studies that would form the basis for the outlined sections on the comparative molecular and biological activity of this specific dihydroxylated form of Treprostinil.
Future Research Directions and Methodological Advancements
Exploration of Novel Biotransformation Pathways and Subsequent Metabolites of 2,9-Dihydroxy Treprostinil (B120252)
The biotransformation of the parent compound, Treprostinil, is known to be extensive, primarily involving hepatic metabolism by cytochrome P450 enzymes, particularly CYP2C8. drugbank.comnih.govfda.gov This process leads to the formation of several metabolites through pathways such as oxidation, oxidative cleavage, and dehydration. fda.gov One of these products is 2,9-Dihydroxy Treprostinil, formed via oxidation.
However, the metabolic journey does not necessarily end with this hydroxylation. A significant future research direction is to investigate the subsequent biotransformation pathways of this compound itself. It is plausible that this dihydroxylated metabolite undergoes further Phase II metabolism, such as glucuronidation, a common pathway for the parent compound's metabolites. fda.gov
Key research questions to be addressed include:
Does this compound serve as a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs)?
Are there additional, yet unidentified, Phase I or Phase II metabolites derived from this compound?
What is the rate of formation and clearance of these subsequent metabolites compared to the parent drug?
Investigating these pathways will provide a more complete map of Treprostinil's metabolic cascade, which is crucial for understanding its disposition and potential for drug-drug interactions.
| Enzyme Family | Potential Metabolic Reaction | Rationale based on Parent Compound |
| CYP450 (e.g., CYP2C8) | Further Oxidation | Treprostinil is a known substrate for CYP2C8, which could potentially further oxidize the dihydroxy metabolite. drugbank.comfda.gov |
| UGTs | Glucuronidation | Glucuronidation is a major route of metabolism for Treprostinil, suggesting its metabolites are also likely substrates. fda.gov |
| SULTs | Sulfation | Sulfation is a common Phase II conjugation reaction for hydroxylated compounds. |
Development of Advanced Analytical Strategies for Trace Level Metabolite Detection in Complex Biological Systems
The quantification of drug metabolites, which often exist at concentrations significantly lower than the parent drug, requires highly sensitive and specific analytical methods. For Treprostinil, a novel and rapid liquid chromatography with tandem mass spectrometry (LC-MS/MS) method has been successfully developed and validated for its measurement in biological matrices like rat and human serum. nih.gov This method demonstrates linearity over a concentration range of 0.25–75.0 ng/mL, showcasing the power of LC-MS/MS for trace-level analysis. nih.gov
Future advancements for detecting this compound and its own potential metabolites will build upon these principles. The focus will be on pushing the limits of detection to the picogram-per-milliliter (pg/mL) level within complex biological systems such as plasma, urine, and tissue homogenates.
Key methodological advancements to pursue include:
Ultra-High-Performance Liquid Chromatography (UHPLC): Coupling UHPLC with MS/MS can provide better chromatographic resolution and faster analysis times, which is critical when separating structurally similar metabolites. ijpras.com
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) MS offer superior mass accuracy, enabling more confident identification of unknown metabolites and differentiation from isobaric interferences. ijpras.com
Advanced Sample Preparation: The implementation of more sophisticated sample clean-up and enrichment techniques, such as solid-phase extraction (SPE) or immunoaffinity chromatography, can reduce matrix effects and improve the signal-to-noise ratio for trace analytes.
Novel Ionization Sources: Exploring next-generation ionization techniques could enhance the ionization efficiency of prostacyclin-like molecules, thereby boosting sensitivity.
These advanced strategies are essential for detailed pharmacokinetic studies, enabling a precise characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. nih.govresearchgate.net
Integration of Omics Technologies to Elucidate Comprehensive Metabolic Networks
Understanding the impact of this compound requires moving beyond its direct metabolic pathway and examining its influence on the broader biological system. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful, systems-level approach to achieve this. scispace.com In the context of pulmonary hypertension (PH), the primary indication for Treprostinil, metabolomic and proteomic studies have already begun to identify distinct molecular signatures and potential new therapeutic targets. ersnet.orgahajournals.orgnih.gov
Applying these technologies to this compound could elucidate its role within the comprehensive metabolic network.
Proteomics: A quantitative proteomics approach could identify changes in protein expression or post-translational modifications in response to this compound. This might uncover interactions with signaling pathways that differ from those of Treprostinil, potentially related to its anti-proliferative or vasodilatory effects. nih.govpulmonaryhypertensionnews.comresearchgate.net
Design and Synthesis of Chemically Modified Analogs of this compound for Mechanistic Probing
To precisely investigate the structure-activity relationship (SAR) and biological function of this compound, the design and synthesis of chemically modified analogs are invaluable tools. Synthetic chemistry provides the means to create molecular probes that can help answer specific mechanistic questions. ucl.ac.ukacs.org For the parent compound Treprostinil, numerous derivatives and prodrugs have been synthesized to improve its properties or study its interactions. google.comgoogle.com
A similar strategy can be applied to this compound. For example, analogs could be synthesized with specific modifications:
Selective Derivatization: One or both of the hydroxyl groups could be selectively methylated, acetylated, or otherwise capped. Comparing the activity of these analogs to the parent metabolite could reveal the importance of each hydroxyl group for receptor binding or metabolic stability.
Isotopic Labeling: Synthesizing a stable isotope-labeled version (e.g., using ¹³C or ²H) of this compound would create an ideal internal standard for quantitative mass spectrometry assays, leading to more accurate pharmacokinetic measurements.
Fluorination: Strategic placement of fluorine atoms can block sites of metabolism or alter electronic properties, helping to create metabolically stable analogs for in vitro pharmacological studies.
These synthetic analogs would serve as critical probes to dissect the metabolite's contribution to the therapeutic effects of Treprostinil and to explore its unique interactions with biological targets, such as prostacyclin receptors or other signaling proteins. frontiersin.orgnih.gov
| Analog Type | Purpose | Potential Research Application |
| Isotopically Labeled Analog | Serve as an internal standard | Improve accuracy in LC-MS/MS quantification for pharmacokinetic studies. |
| Selectively Methylated Analog | Probe the role of specific hydroxyl groups | Determine which hydroxyl group is critical for receptor binding or further metabolism. |
| Fluorinated Analog | Enhance metabolic stability | Create a tool for in vitro pharmacology studies with a longer half-life. |
Collaborative Research Initiatives for Standardized Metabolite Characterization and Data Sharing
The complexity of modern biomedical research necessitates a collaborative and open approach to science. Advancing the understanding of this compound will be significantly accelerated through collaborative initiatives focused on standardizing how metabolites are characterized and how the resulting data is shared.
Several consortia and initiatives already exist within the pulmonary hypertension field and the broader metabolomics community that provide a model for this approach:
Research Consortia: Organizations like the Pulmonary Hypertension Breakthrough Initiative (PHBI) and the International Consortium for Genetic Studies in PAH (PAH-ICON) have established networks for sharing biospecimens and data, including multi-omics information. pvrinstitute.orgipahresearch.org Integrating metabolite-specific projects within these frameworks could provide access to valuable patient samples and clinical data.
Data Sharing Platforms: Public repositories such as the NIH Metabolomics Workbench are crucial for the dissemination of metabolomics data. metabolomicsworkbench.org Adhering to the data standards and reporting guidelines set forth by bodies like the Metabolomics Standards Initiative (MSI) is essential for making data findable, accessible, interoperable, and reusable (FAIR). nih.govcancer.gov
A dedicated collaborative effort for prostacyclin metabolites would involve creating a centralized database for analytical data (e.g., MS/MS spectra, chromatographic retention times), pharmacological activity, and associated metadata for compounds like this compound. Such an initiative would prevent duplication of effort, facilitate meta-analyses, and accelerate the discovery of the clinical relevance of drug metabolites. chemrxiv.org
Q & A
Q. What are the primary molecular mechanisms by which 2,9-dihydroxy treprostinil modulates vascular remodeling in pulmonary arterial hypertension (PAH)?
Methodological Answer: this compound, a prostacyclin analogue, exerts anti-remodeling effects via dual pathways:
- cAMP-dependent signaling : Dose-dependent increases in intracellular cAMP inhibit PDGF-BB-induced proliferation of pulmonary arterial smooth muscle cells (PASMCs) by upregulating p21(Waf1/Cip1) through C/EBP-α. This reduces collagen I and fibronectin synthesis, key extracellular matrix (ECM) components .
- PPAR-γ activation : Independent of cAMP, treprostinil activates PPAR-γ, a transcriptional regulator of vascular inflammation, apoptosis, and proliferation. This pathway complements cAMP-mediated effects, offering a multi-target mechanism .
Experimental validation: Use PASMC cultures from PAH patients treated with PDGF-BB and treprostinil, with cAMP inhibitors (e.g., SQ22536) and PPAR-γ antagonists (e.g., GW9662) to isolate pathway contributions.
Q. What pharmacokinetic parameters should be prioritized when designing studies comparing oral, inhaled, and parenteral formulations of treprostinil?
Methodological Answer: Key parameters include:
- Dose linearity : Assess steady-state plasma concentrations across formulations. For example, parenteral treprostinil shows linearity up to 125 ng/kg/min (R² = 0.796) .
- Bioavailability : Inhaled treprostinil has ~65–70% absolute bioavailability with rapid Tmax (10 minutes), while oral formulations exhibit delayed Tmax (3.5–6 hours) and food-dependent absorption .
- Half-life : Parenteral formulations have a terminal half-life of ~4.5 hours, whereas inhaled and oral routes require non-compartmental modeling due to low systemic exposure .
Protocol design: Cross-over studies in healthy volunteers and PAH patients, with frequent sampling for plasma concentration-time profiles and metabolite analysis.
Advanced Research Questions
Q. How can researchers reconcile contradictory survival outcomes between intention-to-treat (ITT) and adjusted analyses in long-term treprostinil trials?
Methodological Answer: Contradictions arise from treatment crossover and confounding factors. For example, the INCREASE trial’s ITT analysis underestimated survival benefits due to placebo-to-treprostinil crossover. Advanced statistical models address this:
- Inverse Probability of Censoring Weighting (IPCW) : Adjusts for informative censoring, estimating a 38% mortality risk reduction .
- Rank Preserving Structural Failure Time (RPSFT) : Accounts for treatment switching, showing a 74% risk reduction .
Implementation: Use time-varying covariates in Cox proportional hazards models and validate with sensitivity analyses. Pre-specify these methods in trial protocols to minimize bias.
Q. What experimental strategies optimize dose equivalence when transitioning patients between treprostinil formulations?
Methodological Answer: Transition protocols must account for formulation-specific PK profiles:
- Parenteral-to-oral conversion : Use the equation: Oral dose (mg) = Parenteral dose (ng/kg/min) × 0.0072 × weight (kg). Validate with steady-state AUC comparisons .
- Inhaled-to-IV bridging : Monitor local lung bioavailability (e.g., via bronchoalveolar lavage) and systemic effects (e.g., 6-minute walk distance) to avoid underdosing .
Clinical validation: Conduct pharmacokinetic-pharmacodynamic (PK-PD) studies in stable PAH patients, measuring biomarkers like NT-proBNP and hemodynamic parameters pre/post-transition.
Q. How do PPAR-γ and cAMP pathways interact in treprostinil’s anti-fibrotic effects, and how can this be modeled in vitro?
Methodological Answer:
- Co-activation studies : Treat human lung fibroblasts with treprostinil alongside cAMP agonists (e.g., forskolin) and PPAR-γ ligands (e.g., rosiglitazone). Measure synergistic inhibition of TGF-β1 and CTGF secretion .
- Gene silencing : Use siRNA to knock down PPAR-γ or cAMP effectors (e.g., PKA subunits) in PASMCs. Quantify residual anti-fibrotic activity via collagen deposition assays .
Data interpretation: Apply pathway enrichment analysis (e.g., Gene Ontology) to RNA-seq data from treated cells to identify cross-talk nodes.
Contradiction Analysis in Existing Evidence
Q. How should researchers address discrepancies in treprostinil’s efficacy across PAH subtypes (e.g., idiopathic vs. PH-ILD)?
Methodological Answer:
- Stratified analysis : Subgroup patients by etiology (e.g., PAH vs. PH-ILD) in meta-analyses. For example, the INCREASE trial showed PH-ILD patients improved in 6MWD but required IPCW-adjusted survival analysis .
- Mechanistic studies : Compare treprostinil’s effects on PASMCs from different etiologies. For PH-ILD, focus on TGF-β1-CTGF axis inhibition in lung fibroblasts .
Recommendation: Use adaptive trial designs with pre-specified interim analyses to refine dosing and endpoints for heterogeneous populations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
